REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]([OH:10])=O)=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1.S(Cl)(Cl)=O.[F:16][C:17]1[CH:18]=[C:19]([CH:31]=[C:32]([F:34])[CH:33]=1)[CH2:20][C:21]1[CH:22]=[C:23]2[C:27](=[CH:28][CH:29]=1)[NH:26][N:25]=[C:24]2[NH2:30]>C1(C)C=CC=CC=1.N1C=CC=CC=1>[Cl:1][C:2]1[C:7]([C:8]([NH:30][C:24]2[C:23]3[C:27](=[CH:28][CH:29]=[C:21]([CH2:20][C:19]4[CH:31]=[C:32]([F:34])[CH:33]=[C:17]([F:16])[CH:18]=4)[CH:22]=3)[NH:26][N:25]=2)=[O:10])=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1
|
Name
|
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1C(=O)O)Cl
|
Name
|
|
Quantity
|
0.28 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
518 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(CC=2C=C3C(=NNC3=CC2)N)C=C(C1)F
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (120 mL) and a few drops of dry DMF at 90° C. for 2 hours Volatiles
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in dry pyridine (15 mL) at 0° C. under nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
to react overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
WASH
|
Details
|
washed with aqueous NaHCO3 sat. sol., water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic phase was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude was purified by flash chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC=C1C(=O)NC1=NNC2=CC=C(C=C12)CC1=CC(=CC(=C1)F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: CALCULATEDPERCENTYIELD | 34.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |